molecular formula C217H349N71O74S9 B137904 Echistatin CAS No. 129038-42-2

Echistatin

Numéro de catalogue: B137904
Numéro CAS: 129038-42-2
Poids moléculaire: 5425 g/mol
Clé InChI: XLBBKEHLEPNMMF-SSUNCQRMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Echistatin can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The linear peptide is assembled on a resin, followed by cleavage and purification . The purified peptide is then subjected to oxidative folding to form the correct disulfide bonds, resulting in the active form of this compound .

Industrial Production Methods: Industrial production of this compound involves recombinant DNA technology. The gene encoding this compound is cloned into an expression vector and introduced into a suitable host, such as Escherichia coli. The expressed protein is then purified using chromatographic techniques, including gel filtration and reverse-phase high-pressure liquid chromatography (HPLC) .

Analyse Des Réactions Chimiques

Structural Dynamics and Disulfide Bond Conformation

Biophysical analyses revealed echistatin’s structural stability and flexibility:

  • Secondary structure : Dominated by β-turns (45%) and β-sheets (20%), with no α-helix .

  • Disulfide bonds : Three adopt all-gauche conformations, while Cys²⁰–Cys³⁹ adopts a trans-gauche-gauche conformation .

  • Thermal stability : Irreversible conformational changes occur above 40°C, linked to β-sheet disruption .

ParameterNMR Data X-ray (Chain A) X-ray (Chain B)
Cα(R²⁴)–Cα(D²⁶)6.2 ± 0.75 Å6.5 Å5.8 Å
Cβ(R²⁴)–Cβ(D²⁶)8.2 ± 1.1 Å8.6 Å6.0 Å
Cζ(R²⁴)–Cγ(D²⁶)12.3 ± 0.7 Å12.4 Å4.8 Å

Table 2: Structural metrics of this compound’s RGD loop .

RGD Loop and C-Terminal Interactions

The RGD motif (Arg²⁴-Gly²⁵-Asp²⁶) resides in a mobile loop critical for integrin binding. Key interactions include:

  • Hydrogen bonding : Asp³⁰ side chain forms hydrogen bonds with Asn⁴² amide proton (2.8 Å) .

  • C-terminal tail role : Truncation of the C-terminal HKGPAT sequence reduced integrin inhibition by 6.4–18.6-fold .

IntegrinIC₅₀ (Wild-Type)IC₅₀ (ΔHKGPAT Mutant)Fold Change
αvβ33.2 nM20.7 nM6.4×
αIIbβ35.1 nM35.7 nM7.0×
α5β10.57 nM14.7 nM18.6×

Table 3: C-terminal truncation effects on integrin inhibition .

Conformational Flexibility and Integrin Binding

This compound’s integrin-binding loop exhibits hinge-like motions (30° amplitude) mediated by residues Trp²⁰, His²⁷, and Tyr²⁸ . Molecular docking revealed:

  • Chain A : His⁴⁴ forms a hydrogen bond with β3 subunit Tyr¹²² .

  • Chain B : Lys⁴⁵ interacts with β3 subunit Met¹⁸⁰ .

These interactions explain this compound’s broad integrin affinity:

IntegrinIC₅₀ (nM)
αvβ30.46
α5β10.57
αIIbβ30.90

Table 4: Integrin inhibition profile of native this compound .

Mutagenesis and Functional Insights

Substitutions at Arg²⁴ highlighted its role in binding:

  • Orn²⁴-Ech : 3.2-fold reduced activity due to shorter side chain .

  • Ala²⁴-Ech : 18.5-fold reduced activity, underscoring Arg²⁴’s electrostatic contribution .

Applications De Recherche Scientifique

Anticancer Applications

Echistatin has been identified as a potential anticancer agent due to its ability to inhibit cell migration and proliferation in various cancer cell lines.

  • Mechanism of Action : this compound binds to integrins, specifically αIIbβ3 and α5β1, disrupting their function. This inhibition is crucial for cancer cell migration and metastasis. Studies have shown that this compound can inhibit vascular endothelial growth factor (VEGF)-induced proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 103.2 nM, and it can also inhibit the migration of melanoma (A375), glioblastoma (U373MG), and pancreatic cancer (Panc-1) cells with IC50 values of 1.5 nM, 5.7 nM, and 154.5 nM respectively .
  • Case Studies : Research indicates that modifying the C-terminal region of this compound can enhance its binding affinity to integrins, thus improving its anticancer efficacy. For instance, mutations in the C-terminal residues have resulted in significant changes in inhibitory potency against different integrins .

Bone Health Applications

This compound has shown promise in preventing bone loss, particularly in models of osteoporosis induced by ovariectomy.

  • In Vivo Studies : In a study involving ovariectomized mice, this compound was infused at a rate of 0.36 μg/h·g body weight for four weeks. The results demonstrated complete prevention of cancellous bone loss in the distal femora . this compound's binding affinity for β3 integrins plays a crucial role in inhibiting osteoclast activity, which is responsible for bone resorption.
  • Therapeutic Potential : The findings suggest that this compound could be developed as a therapeutic agent for managing osteoporosis and other conditions associated with excessive bone resorption .

Imaging Applications

This compound's ability to selectively bind to specific integrins makes it an excellent candidate for use in imaging applications.

  • Integrin Targeting : this compound can be labeled with radioactive isotopes for use in imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT). For example, this compound derivatives have been utilized to visualize αvβ3 integrin expression in tumors, providing valuable information for cancer diagnosis and treatment planning .
  • Clinical Relevance : In clinical studies involving medullary thyroid carcinoma (MTC), this compound-based radioligands demonstrated effective targeting of somatostatin receptors, highlighting its potential utility in peptide receptor scintigraphy and targeted radiotherapy .

Summary Table of Applications

Application AreaMechanism/ActionKey Findings/IC50 Values
AnticancerInhibition of integrin-mediated cell migrationHUVEC proliferation: IC50 = 103.2 nM
A375 migration: IC50 = 1.5 nM
Bone HealthInhibition of osteoclast activityPrevents OVX-induced bone loss
ImagingTargeting αvβ3 integrin for visualizationEffective in detecting MTC lesions

Activité Biologique

Echistatin is a polypeptide derived from the venom of the saw-scaled viper (Echis carinatus), recognized for its potent biological activities, particularly as an integrin antagonist. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound consists of 49 amino acids with four disulfide bonds, forming a compact structure that facilitates its interaction with integrins. The peptide is characterized by the RGD (arginine-glycine-aspartic acid) sequence, which is crucial for binding to integrins such as αvβ3, αIIbβ3, and α5β1. These interactions inhibit various cellular processes including platelet aggregation and tumor cell migration.

Binding Affinity

This compound exhibits high affinity for integrins, with a binding constant (Kd) of approximately 0.5 nM for αvβ3 integrin . Its inhibitory effects on cell adhesion and migration have been quantified with IC50 values ranging from nanomolar to micromolar concentrations depending on the specific integrin and cell type involved .

Inhibition of Platelet Aggregation

This compound is primarily noted for its ability to inhibit platelet aggregation. It effectively prevents fibrinogen-dependent aggregation stimulated by various agonists, including ADP and thrombin. The IC50 values for these activities have been reported as follows:

AgonistIC50 (M)
ADP3.3×1083.3\times 10^{-8}
ThrombinNot specified
EpinephrineNot specified
CollagenNot specified
Platelet-activating factorNot specified

Substitutions in the RGD sequence have shown varying effects on inhibitory potency, emphasizing the importance of specific amino acids in maintaining biological activity .

Anticancer Activity

Recent studies have explored this compound's potential in cancer therapy. For instance, a combination treatment of this compound with cisplatin demonstrated enhanced apoptotic effects on MDA-MB-231 breast cancer cells compared to either agent alone. The combination significantly reduced cell viability and increased apoptosis rates, indicating a synergistic effect .

Key Findings from Case Studies

  • Study on MDA-MB-231 Cells : The combination of this compound (10 ng/mL) and cisplatin (25 or 50 μM) resulted in reduced cell viability to 85% and 52% respectively compared to controls .
  • Integrin Inhibition : this compound inhibited VEGF-induced proliferation in human umbilical vein endothelial cells (HUVECs) with an IC50 of 103.2 nM, showcasing its antiangiogenic properties .

Applications in Bone Health

This compound has been investigated for its role in preventing bone loss associated with osteoporosis. In ovariectomized mice and rats, this compound administration effectively prevented cancellous bone loss without adversely affecting other physiological parameters such as uterine weight or body mass. Its infusion maintained serum concentrations that preserved bone turnover at normal levels .

Summary of Biological Activities

The following table summarizes the key biological activities and findings related to this compound:

ActivityDescriptionIC50/Effect
Platelet AggregationInhibits aggregation induced by ADP3.3×1083.3\times 10^{-8} M
Cancer Cell ApoptosisEnhances apoptosis in breast cancer cells with cisplatinSignificant increase in apoptosis rates
Antiangiogenic EffectsInhibits HUVEC proliferationIC50 = 103.2 nM
Bone Loss PreventionPrevents bone loss in ovariectomized modelsEffective at low doses

Propriétés

IUPAC Name

(4S)-4-amino-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[[2-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[2-[(2S)-2-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C217H349N71O74S9/c1-11-102(4)166(282-210(358)167(105(7)290)281-155(299)88-241-175(323)122(53-56-159(304)305)257-180(328)116(37-17-22-61-220)253-187(335)125(73-101(2)3)261-188(336)126(74-108-33-13-12-14-34-108)262-181(329)118(39-19-24-63-222)255-198(346)139(93-364)275-191(339)130(78-151(225)295)265-182(330)120(42-27-66-238-216(231)232)256-199(347)140(94-365)276-203(351)142(96-367)277-205(353)147-45-30-69-286(147)157(301)90-244-177(325)137(91-289)272-184(332)123(54-57-160(306)307)258-197(345)138(92-363)273-172(320)112(223)52-55-158(302)303)208(356)278-143(97-368)200(348)254-117(38-18-23-62-221)179(327)252-119(41-26-65-237-215(229)230)178(326)246-103(5)170(318)250-114(40-25-64-236-214(227)228)173(321)240-87-154(298)249-131(80-161(308)309)192(340)267-132(81-162(310)311)193(341)259-124(58-72-371-10)185(333)266-133(82-163(312)313)195(343)268-134(83-164(314)315)194(342)263-127(75-109-48-50-111(293)51-49-109)189(337)274-141(95-366)201(349)264-129(77-150(224)294)176(324)242-86-153(297)248-115(36-16-21-60-219)186(334)283-168(106(8)291)209(357)279-144(98-369)202(350)269-135(84-165(316)317)196(344)280-145(99-370)212(360)288-71-32-46-148(288)206(354)260-121(43-28-67-239-217(233)234)183(331)271-136(79-152(226)296)211(359)287-70-31-47-149(287)207(355)270-128(76-110-85-235-100-245-110)190(338)251-113(35-15-20-59-218)174(322)243-89-156(300)285-68-29-44-146(285)204(352)247-104(6)171(319)284-169(107(9)292)213(361)362/h12-14,33-34,48-51,85,100-107,112-149,166-169,289-293,363-370H,11,15-32,35-47,52-84,86-99,218-223H2,1-10H3,(H2,224,294)(H2,225,295)(H2,226,296)(H,235,245)(H,240,321)(H,241,323)(H,242,324)(H,243,322)(H,244,325)(H,246,326)(H,247,352)(H,248,297)(H,249,298)(H,250,318)(H,251,338)(H,252,327)(H,253,335)(H,254,348)(H,255,346)(H,256,347)(H,257,328)(H,258,345)(H,259,341)(H,260,354)(H,261,336)(H,262,329)(H,263,342)(H,264,349)(H,265,330)(H,266,333)(H,267,340)(H,268,343)(H,269,350)(H,270,355)(H,271,331)(H,272,332)(H,273,320)(H,274,337)(H,275,339)(H,276,351)(H,277,353)(H,278,356)(H,279,357)(H,280,344)(H,281,299)(H,282,358)(H,283,334)(H,284,319)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,312,313)(H,314,315)(H,316,317)(H,361,362)(H4,227,228,236)(H4,229,230,237)(H4,231,232,238)(H4,233,234,239)/t102-,103-,104-,105+,106+,107+,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,166-,167-,168-,169-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBBKEHLEPNMMF-SSUNCQRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N3CCCC3C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCCN)C(=O)NCC(=O)N5CCCC5C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C7CCCN7C(=O)CNC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C217H349N71O74S9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

5425 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129038-42-2
Record name Echistatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129038422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.